Dihydrokainic acid (DHK) is a synthetic analogue of kainic acid, a naturally occurring neurotoxin found in some seaweed. [] DHK acts as a selective antagonist of glutamate transporters, particularly GLT-1, which is primarily responsible for the removal of glutamate from the synaptic cleft. [] This selective inhibition makes DHK a valuable tool in neuroscience research to study the role of glutamatergic neurotransmission and excitotoxicity in various physiological and pathological conditions.
Synthesis Analysis
One of the main methods for synthesizing DHK involves a multi-step process starting with kainic acid. The carboxylic acid group of kainic acid is first protected, typically as an ester. The double bond in the isopropenyl side chain of kainic acid is then reduced, often through catalytic hydrogenation. This process yields dihydrokainic acid with the protected carboxylic acid, which can be subsequently deprotected to give the final DHK product. []
Molecular Structure Analysis
DHK exerts its effects by selectively blocking the glutamate transporter GLT-1, which is primarily responsible for glutamate reuptake by astrocytes. [, ] This blockade leads to an increase in extracellular glutamate concentration, prolonging its effects at synapses.
Mechanism of Action
DHK is used to investigate the involvement of glutamate transporters in various cellular processes, including intracellular calcium signaling, mitochondrial function, and neurotrophic factor release. [, , ]
Applications
Glutamate Transporter Studies:
DHK is a valuable pharmacological tool to study the kinetics, substrate specificity, and pharmacological characteristics of glutamate transporters, particularly GLT-1, in various brain regions and cell types. [, , , ]
Neurological Disorders:
DHK has been instrumental in investigating the role of glutamate excitotoxicity in neurological disorders, including epilepsy, ischemia, and neurodegenerative diseases. [, , , ] By blocking glutamate uptake, DHK can induce neuronal damage, providing insights into the mechanisms of these diseases and potential therapeutic targets.
Pain Research:
Studies have utilized DHK to examine the contribution of spinal glial glutamate transporters in pain processing and the development of chronic pain. [, , ] Blocking glial glutamate uptake with DHK can exacerbate pain responses, suggesting potential roles for GLT-1 in pain modulation.
Addiction Research:
Research suggests that DHK can modulate drug-seeking behavior in animal models of addiction, particularly in the context of cocaine relapse. [, ]
Neurodevelopmental Disorders:
Studies have explored the potential therapeutic effects of DHK in animal models of autism. [, ]
Related Compounds
Kainic Acid
Relevance: Kainic acid is structurally very similar to dihydrokainic acid but exhibits a much higher affinity for kainate receptors. Dihydrokainic acid demonstrates a weaker ability to activate these receptors, leading to its use as a less potent alternative in research aiming to study glutamate transport without inducing significant excitotoxic effects. [, , ] [https://www.semanticscholar.org/paper/1aba9ac4bed687ad6afd1e2e1818cded4c3ce663] [https://www.semanticscholar.org/paper/f7009d93da1446b3d7dcabd99d8260fb482805e9] [https://www.semanticscholar.org/paper/bff858f3ba981d1269a32cbe0c877c6439964ace]
Quisqualic Acid
Relevance: While both dihydrokainic acid and quisqualic acid impact glutamatergic signaling, they do so through different mechanisms. Dihydrokainic acid primarily affects glutamate uptake, while quisqualic acid directly activates a specific glutamate receptor subtype. [, ] [https://www.semanticscholar.org/paper/622cc993a615fc5919401ebedf46187e5d0b78c9] [https://www.semanticscholar.org/paper/d6526597a342fbf308493bdca1932149a7e2963c]
L-Glutamic Acid (Glutamate)
Relevance:Dihydrokainic acid indirectly increases extracellular glutamate levels by inhibiting glutamate transporters, primarily GLT-1, which are responsible for clearing glutamate from the synaptic cleft. This elevates glutamate concentrations, impacting neuronal excitability. [, , , , ] [https://www.semanticscholar.org/paper/1056049a59e15d78c69fe353cea5f83a350f34e4] [https://www.semanticscholar.org/paper/8a3d6cdcc47ec89db5266227c1df6fa4e82a4eb8] [https://www.semanticscholar.org/paper/2310c0a6231945e1867fa590a052d3105fcd26b3] [https://www.semanticscholar.org/paper/bff858f3ba981d1269a32cbe0c877c6439964ace] [https://www.semanticscholar.org/paper/c9f43fce2570b9d13a75882b19e3e6ef54bb3518]
D-Aspartic Acid
L-Aspartic Acid (Aspartate)
Relevance: Similar to glutamate, the extracellular levels of aspartate are influenced by the activity of glutamate transporters. Thus, dihydrokainic acid, by blocking these transporters, can also indirectly influence aspartate levels in the brain. [, , , ] [https://www.semanticscholar.org/paper/102d90016019c6659b5991c2365ab66c2fd77f23] [https://www.semanticscholar.org/paper/8a3d6cdcc47ec89db5266227c1df6fa4e82a4eb8] [https://www.semanticscholar.org/paper/60f4afdb71cf32704657d3ebea9f2fcee610684b] [https://www.semanticscholar.org/paper/bff858f3ba981d1269a32cbe0c877c6439964ace]
L-trans-Pyrrolidine-2,4-dicarboxylic Acid (PDC)
Relevance: Both PDC and dihydrokainic acid inhibit glutamate uptake, although they display different selectivity profiles for the various glutamate transporter subtypes. PDC is a non-selective inhibitor, blocking both neuronal and glial transporters, whereas dihydrokainic acid exhibits higher selectivity for the glial transporter GLT-1. [, , , ] [https://www.semanticscholar.org/paper/2310c0a6231945e1867fa590a052d3105fcd26b3] [https://www.semanticscholar.org/paper/b9298ab0f9e0da88f0b956c0378b7d9d0bd62af9] [https://www.semanticscholar.org/paper/bff858f3ba981d1269a32cbe0c877c6439964ace] [https://www.semanticscholar.org/paper/c9f43fce2570b9d13a75882b19e3e6ef54bb3518]
DL-threo-β-Benzyloxyaspartate (TBOA)
Relevance: While both dihydrokainic acid and TBOA inhibit glutamate transporters, TBOA demonstrates less selectivity between GLT-1 and GLAST, impacting both significantly. This broader action contrasts with the more targeted effect of dihydrokainic acid on GLT-1. [, ] [https://www.semanticscholar.org/paper/6faa0474120171cfa18376059479c73e032d6b7f] [https://www.semanticscholar.org/paper/5168c815be9a52cd4aff1b2163b913fd0b6942ef]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CID-5721353 is an inhibitor of the transcriptional repressor B cell lymphoma 6 (Bcl-6; Ki = 147 µM). It is selective for Bcl-6 over Kaiso, hypermethylated in cancer 1 (HIC1), and promyelocytic leukemia zinc finger (PLZF) at 50 µM. CID-5721353 is cytotoxic against Bcl-6-dependent SU-DLH-6, SU-DLH-4, Farage, OCI-LY7, OCI-LY1, and OCI-LY10 diffuse large B cell lymphoma (DLBCL) cells (GI50s = 0.024-0.936 mM) but not Bcl-6-independent Toledo or OCI-LY4 DLBCL cells (GI50 = >15 mM for both). It increases expression of the Bcl-6 target genes ATR, TP53, CD69, p21, and CD44 in SU-DLH-6 and SU-DHL-4 cells when used at a concentration of 50 µM. CID-5721353 (50 mg/kg) reduces tumor growth in OCI-LY7 and SU-DHL-6 mouse xenograft models. CID5721353 is a B-Cell Lymphoma 6 Inhibitor (BCL6 inhibitor).
CID-7309015 is an inhibitor of human tyrosyl-DNA phosphodiesterase 1 (TDP1), delayed death of the malarial parasite plasmid, the interaction of the lipase co-activator protein, abhydrolase domain containing 5 (ABHD5) with perilipin-1 (PLIN1), ROR gamma transcriptional activity, and Hepatitis C Virus (HCV).
CID-85469571 is a selective antagonist at the former orphan receptor GPR18. GPR18 has been found to be a receptor for endogenous lipid neurotransmitters, several of which also bind to cannabinoid receptors.
CID797718 is a protein kinase D1 (PKD1) inhibitor (IC50 = 7 µM). It also inhibits CDK activating kinase (CAK) and polo-like kinase 1 (PLK1) but has no activity at AKT (IC50s = 8.4, 21.9, and >50 µM, respectively). CID797718 inhibits PKD1 activity in LNCaP cells with an IC50 value of 0.21 µM. CID797718 is a byproduct in the synthesis of CID755673.2 CID 797718 is a potential PKD binding agent.
CI Direct Black 38 is a Benzidine-based azo dye that is metabolized to free Benzidine in vivo. Direct black 38 is primarily used for the dyeing of textiles, leather and paper. Benzidine and its metabolic derivatives have been detected in the urine of workers exposed to Benzidine-based dyes. Exposure to this dye is strongly associated with the occurrence of bladder cancer. (NCI05) C.i. direct black 38 appears as gray-black microcrystals or black powder. (NTP, 1992)